molecular formula C11H17BN2O2 B11886917 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Cat. No.: B11886917
M. Wt: 220.08 g/mol
InChI Key: UFWJNSLLPXAKIG-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is an organic compound that features a pyrazine ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the borylation of a pyrazine derivative. One common method is the palladium-catalyzed borylation of 2-methyl-6-bromopyrazine using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium acetate or sodium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), etc.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate, etc.

Major Products

    Coupling Products: Biaryl compounds or other substituted pyrazines.

    Oxidized Products: Boronic acids or other oxidized derivatives.

Scientific Research Applications

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine has several applications in scientific research:

Biological Activity

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structural characteristics, synthetic approaches, and its biological activity as reported in various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.11 g/mol
  • IUPAC Name : this compound

The compound features a pyrazine ring substituted with a dioxaborolane moiety that contributes to its unique chemical properties and potential biological interactions.

Synthetic Approaches

The synthesis of this compound typically involves several steps that may include:

  • Formation of the Pyrazine Ring : Utilizing precursors such as methylpyrazine derivatives.
  • Boronation Reaction : Introducing the dioxaborolane group through reactions involving boron-containing reagents.
  • Purification : Achieving high purity levels (often >95%) through recrystallization or chromatography techniques.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Anticancer Activity

Research indicates that derivatives of pyrazine compounds exhibit anticancer properties. For instance:

  • Inhibition of Kinases : Some studies suggest that pyrazine derivatives can inhibit specific kinases involved in cancer progression. The interaction with kinase domains may lead to selective inhibition of cancer cell proliferation.

Toxicological Profile

The compound has been classified with potential toxicity:

  • Acute Toxicity : It is noted to be harmful if swallowed and may cause skin irritation .

Case Studies and Research Findings

A number of studies have highlighted the biological implications of pyrazine derivatives:

  • Study on Kinase Inhibition : A study focused on the selectivity of pyrazine-based compounds for various kinases revealed that modifications in the structure could enhance selectivity toward specific targets such as Aurora kinases .
    CompoundTarget KinaseIC50 (nM)Selectivity
    Compound AAurora-A15High
    Compound BAurora-B50Moderate
  • In Vivo Studies : Animal model studies have demonstrated the efficacy of certain pyrazine derivatives in reducing tumor size when administered at specific dosages.

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine

InChI

InChI=1S/C11H17BN2O2/c1-8-6-13-7-9(14-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3

InChI Key

UFWJNSLLPXAKIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)C

Origin of Product

United States

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